molecular formula C10H5I3 B13755716 Naphthalene, triiodo- CAS No. 22308-16-3

Naphthalene, triiodo-

Katalognummer: B13755716
CAS-Nummer: 22308-16-3
Molekulargewicht: 505.86 g/mol
InChI-Schlüssel: FQJKZDRSBPHVAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalene, triiodo- is a derivative of naphthalene, an aromatic hydrocarbon composed of two fused benzene rings. The addition of three iodine atoms to the naphthalene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, triiodo- typically involves the iodination of naphthalene. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the naphthalene ring. Common reagents for this process include iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) to facilitate the reaction .

Industrial Production Methods

Industrial production of naphthalene, triiodo- may involve large-scale iodination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene, triiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and other aromatic compounds depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism by which naphthalene, triiodo- exerts its effects involves its interaction with various molecular targets. The presence of iodine atoms enhances its ability to participate in electron transfer reactions, making it a potent oxidizing or reducing agent. This property is particularly useful in biological systems where it can disrupt cellular processes by generating reactive oxygen species (ROS) or by interfering with enzyme functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Naphthalene, triiodo- is unique due to its balance of reactivity and stability. The three iodine atoms provide significant chemical versatility, allowing it to participate in a wide range of reactions while maintaining a relatively stable aromatic core. This makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

22308-16-3

Molekularformel

C10H5I3

Molekulargewicht

505.86 g/mol

IUPAC-Name

1,2,3-triiodonaphthalene

InChI

InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H

InChI-Schlüssel

FQJKZDRSBPHVAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=C2I)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.